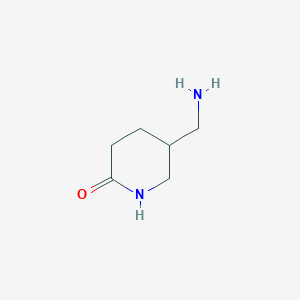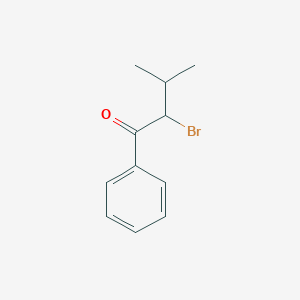
2-Bromo-3-methyl-1-phenylbutan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated organic compounds, such as 1-bromobutane, has been explored. For instance, 1-bromobutane was synthesized from n-butyl alcohol, phosphorus, and liquid bromine using sulfuric acid as a catalyst, with a high yield of up to 83% under optimized conditions . This method could potentially be adapted for the synthesis of "2-Bromo-3-methyl-1-phenylbutan-1-one" by modifying the starting materials and reaction conditions to incorporate the phenyl and methyl groups at the appropriate positions on the butane backbone.
Molecular Structure Analysis
X-ray crystallography has been used to determine the stereochemistry of related compounds, such as the amino acid component of bestatin, which has a similar butanoic acid backbone . This technique could be applied to "2-Bromo-3-methyl-1-phenylbutan-1-one" to elucidate its molecular structure and confirm the configuration of its substituents.
Chemical Reactions Analysis
The autoxidation of optically active 1-bromo-2-methylbutane has been studied, revealing that the brominated radical can be trapped by oxygen before complete racemization occurs . This suggests that "2-Bromo-3-methyl-1-phenylbutan-1-one" may also undergo similar radical reactions, which could be relevant in understanding its reactivity and potential applications in synthesis.
Physical and Chemical Properties Analysis
The surface behavior of 1-bromobutane with isomeric butanol mixtures has been characterized, including measurements of surface tensions and thermodynamic properties . Additionally, vapor pressures and excess functions for mixtures of 1-bromobutane with alcohols have been measured , and excess enthalpies for mixtures of 1-bromobutane with various alcohols have been reported . These studies provide valuable data on the intermolecular interactions and thermodynamic behavior of brominated compounds, which could be relevant to "2-Bromo-3-methyl-1-phenylbutan-1-one" when considering its solubility, volatility, and potential as a solvent or reactant in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Screening : Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including derivatives of 2-Bromo-3-methyl-1-phenylbutan-1-one, and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities. They found low levels of cytotoxicity and an absence of antibacterial and anti-inflammatory activity in tested concentrations, which might be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).
Investigation in Biofuels : Mack et al. (2014) investigated the anti-knock properties of biofuels, including compounds structurally similar to 2-Bromo-3-methyl-1-phenylbutan-1-one, for use as additives in spark ignition engines. They evaluated their potential using Research Octane Number (RON) and Blending Research Octane Number (BRON) (Mack et al., 2014).
Xanthine Oxidase Inhibitory Properties : Smelcerovic et al. (2016) assessed three N-(α-bromoacyl)-α-amino esters, including derivatives of 2-Bromo-3-methyl-1-phenylbutan-1-one, for inhibitory activity against xanthine oxidase. They found that these compounds did not show significant inhibitory effects at the tested concentration (Smelcerovic et al., 2016).
Lipase-Mediated Resolution : Foley et al. (2017) conducted a study on the efficiency and selectivity of lipase-mediated resolution of compounds including 2-Phenylbutan-1-ol, which is structurally similar to 2-Bromo-3-methyl-1-phenylbutan-1-one. They focused on the impact of variation in the acyl group on the resolution process (Foley et al., 2017).
Conformational Analysis : Wang et al. (2002) investigated (S)-(+)-1-bromo-2-methylbutane, a compound structurally related to 2-Bromo-3-methyl-1-phenylbutan-1-one, using vibrational circular dichroism (VCD). This study provided insights into the conformational stability influenced by bromine substitution (Wang et al., 2002).
Guest-Induced Amorphous-to-Crystalline Transformation : Wu et al. (2022) explored a solid supramolecular adsorption material for the separation of haloalkane isomers, which could include compounds like 2-Bromo-3-methyl-1-phenylbutan-1-one. This research is significant for its potential application in industrial processes (Wu et al., 2022).
Eigenschaften
IUPAC Name |
2-bromo-3-methyl-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCCJNBTIJWCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446136 | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-1-phenylbutan-1-one | |
CAS RN |
50735-03-0 | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



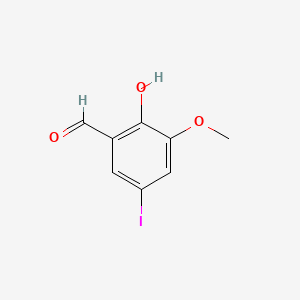
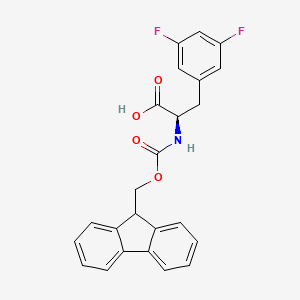
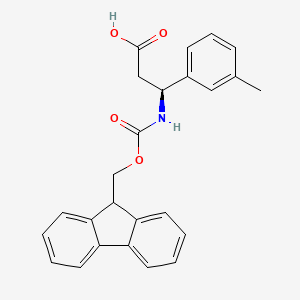
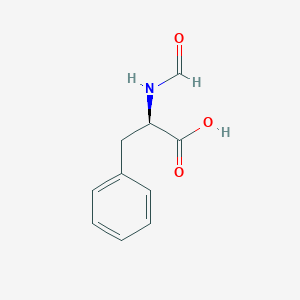
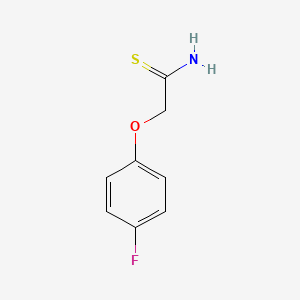
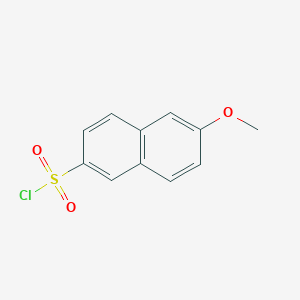
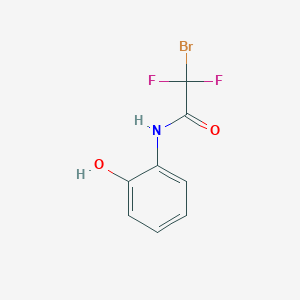
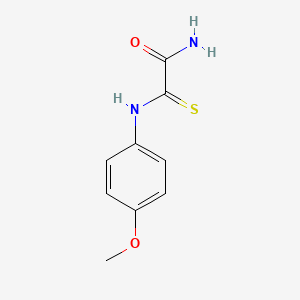
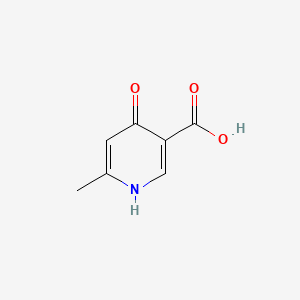
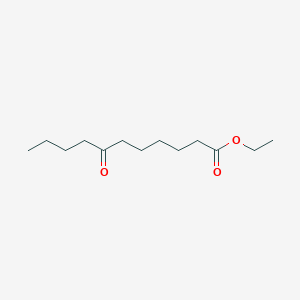

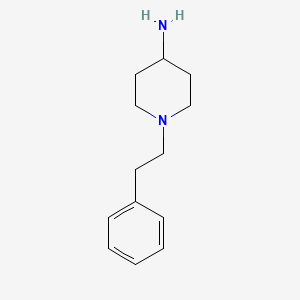
![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)
